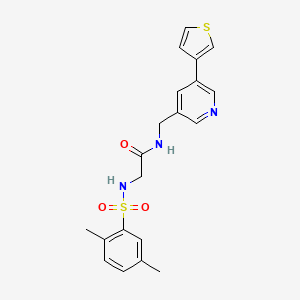
Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate is a chemical compound that has been studied for its potential in scientific research. This compound is commonly referred to as TBAF and is a derivative of the amino acid glycine. The unique structure of TBAF makes it an interesting compound to study, and research has been conducted to investigate its synthesis, mechanism of action, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of TBAF is not fully understood, but it is believed to involve the formation of a complex between TBAF and the substrate. This complex then undergoes a series of reactions that result in the desired product. TBAF is a strong base and can be used to deprotonate a variety of compounds, making it a useful reagent in many reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TBAF are not well understood, and more research is needed to fully explore its potential in these areas. However, it has been shown to have low toxicity in animal studies, indicating that it may be safe for use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TBAF in lab experiments is its versatility. It can be used in a variety of reactions and can be a useful reagent in organic synthesis. However, TBAF is a strong base and can be difficult to handle, requiring careful attention to safety protocols. Additionally, the synthesis of TBAF is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research on TBAF. One area of interest is in the development of new synthetic methods using TBAF as a reagent. Additionally, further studies are needed to fully understand the mechanism of action of TBAF and its potential applications in biochemical and physiological research. Finally, more research is needed to explore the safety and toxicity of TBAF in various applications.
Synthesemethoden
The synthesis of TBAF involves several steps, including the reaction of tert-butyl glycinate with 2,4-difluorobenzoyl chloride to produce tert-butyl 2-(2,4-difluorophenyl)glycinate. This intermediate is then reacted with methylamine to produce TBAF. The synthesis of TBAF is a complex process that requires careful attention to detail to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
TBAF has been studied for its potential applications in scientific research. One area of research that has shown promise is in the field of organic synthesis. TBAF has been used as a reagent in a variety of reactions, including the deprotection of silyl ethers and the cleavage of acetals. TBAF has also been used in the synthesis of various compounds, including aryl ethers and amides.
Eigenschaften
IUPAC Name |
tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)11(16-4)9-6-5-8(14)7-10(9)15/h5-7,11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVOBHYLTUFFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=C(C=C1)F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride](/img/structure/B2977864.png)
![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2977866.png)
![(1H-indol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2977867.png)
![3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2977868.png)
![N-(1,3-benzodioxol-5-yl)-3-methyl-6-phenyl-2-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B2977869.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2977877.png)
![2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2977879.png)
![Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis](/img/structure/B2977880.png)

![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2977882.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2977884.png)